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Isoprimeverose

α-Xylosidase kinetics Substrate specificity Xyloglucan degradation

Isoprimeverose is the characteristic repeating disaccharide unit [α-D-xylopyranosyl-(1→6)-D-glucopyranose] released from xyloglucan oligosaccharides by isoprimeverose-producing oligoxyloglucan hydrolases (IPases; EC 3.2.1.120). As a xyloglucan-derived oligosaccharide, it serves as a structurally defined substrate for α-xylosidases (EC 3.2.1.177) and is supplied as a high-purity (>95%) analytical standard for biochemical enzyme assays and in vitro diagnostic analysis.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
CAS No. 534-98-5
Cat. No. B1236823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprimeverose
CAS534-98-5
Synonymsalpha-xylosyl-(1-6)-glucose
isoprimeverose
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1
InChIKeyXOPPYWGGTZVUFP-VUMGGCQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprimeverose (CAS 534-98-5): A Defined Xyloglucan-Derived Disaccharide Standard for Specialized Enzyme Research and Plant Cell Wall Analysis


Isoprimeverose is the characteristic repeating disaccharide unit [α-D-xylopyranosyl-(1→6)-D-glucopyranose] released from xyloglucan oligosaccharides by isoprimeverose-producing oligoxyloglucan hydrolases (IPases; EC 3.2.1.120) [1][2]. As a xyloglucan-derived oligosaccharide, it serves as a structurally defined substrate for α-xylosidases (EC 3.2.1.177) and is supplied as a high-purity (>95%) analytical standard for biochemical enzyme assays and in vitro diagnostic analysis [3][4].

Why Generic Disaccharide Substitution Fails for Isoprimeverose-Dependent Assays


Closely related disaccharides such as cellobiose (β-1,4 glucose dimer), primeverose (6-O-β-D-xylosyl-D-glucose), and xylobiose (β-1,4 xylose dimer) cannot functionally replace isoprimeverose. IPases strictly recognize the α-(1→6)-xylopyranosyl branching at the non-reducing end of xyloglucan oligosaccharides and fail to hydrolyze cellobiose [1]. Plant α-xylosidases exhibit narrow substrate specificity: isoprimeverose and p-nitrophenyl-α-D-xylopyranoside are the sole hydrolyzed substrates, while maltose, isomaltose, and other disaccharides remain uncleaved [2]. This enzymatic exclusivity means that substituting isoprimeverose with any generic disaccharide yields zero activity in α-xylosidase/ IPase detection systems, leading to false-negative results or assay failure.

Isoprimeverose (CAS 534-98-5) Quantitative Differentiation Evidence: Kinetic Selectivity, Structural Recognition, and Purity Specifications


Kinetic Selectivity of α-Xylosidases: Isoprimeverose vs. p-Nitrophenyl-α-D-Xylopyranoside (α-p-NPX)

Lactobacillus pentosus membrane α-xylosidase hydrolyzes isoprimeverose with an apparent Km of 0.2 mM and Vmax of 446 nmol/min/mg protein, compared to a Km of 1.3 mM and Vmax of 54 nmol/min/mg for the synthetic substrate α-p-NPX — representing a 6.5-fold lower Km (higher affinity) and 8.3-fold higher Vmax for the natural disaccharide [1]. Similarly, Aspergillus flavus α-xylosidase I exhibits a Vmax of 58.8 µmol/min/mg for isoprimeverose versus 4.4 µmol/min/mg for α-p-NPX, a 13.4-fold difference [2]. The archaeal α-xylosidase XylS from Sulfolobus solfataricus displays a Km of only 28.9 µM and a kcat of 31 s⁻¹ for isoprimeverose, demonstrating sub-micromolar affinity for its natural substrate [3].

α-Xylosidase kinetics Substrate specificity Xyloglucan degradation

Exclusive Substrate Discrimination: α-Xylosidases vs. α-Glucosidases on Isoprimeverose

In a systematic head-to-head comparison, two purified α-xylosidases (I and II from A. flavus MO-5) hydrolyzed only α-p-NPX and isoprimeverose among five tested substrates; maltose, isomaltose, and α-p-NPG were not hydrolyzed at all (zero detectable activity) [1]. Conversely, yeast α-glucosidases (maltase and isomaltase) completely failed to hydrolyze isoprimeverose and α-p-NPX, confirming that isoprimeverose is a strictly α-xylosidase-specific substrate [1]. Aspergillus niger α-glucosidase was the lone exception showing broad specificity that includes isoprimeverose, but its hydrolytic velocity on isoprimeverose was markedly slower than on its cognate substrates [1]. This binary discrimination — isoprimeverose is cleaved by all α-xylosidases and by essentially no α-glucosidases — establishes it as the definitive differential diagnostic substrate for α-xylosidase activity.

Enzyme classification Substrate specificity profiling α-Xylosidase identification

Structural Basis for Substrate Recognition: IPase Active Site Architecture Specific to Isoprimeverose

The crystal structure of Aspergillus oryzae IPase (IpeA) in complex with isoprimeverose solved at 2.4 Å resolution reveals that the active site cavity is larger than that of other GH3 enzymes, with dedicated subsite −1′ that specifically accommodates the α-(1→6)-linked xylopyranosyl residue [1]. Key residues Gln58 and Tyr89 form hydrogen bonds and stacking interactions exclusively with the xylopyranosyl moiety of isoprimeverose [1]. This structural specialization explains why IPase cannot hydrolyze cellobiose or other linear β-1,4-glucans: the xylopyranosyl branching at the non-reducing end is structurally mandatory for substrate engagement [1][2]. In contrast, conventional GH3 β-glucosidases lack this enlarged cavity and subsite −1′, rendering them incapable of accommodating isoprimeverose's branched architecture.

Crystal structure Glycoside hydrolase family 3 Substrate recognition mechanism

Isoprimeverose Is the Preferred Substrate of AxyA α-Xylosidase Over Larger Xyloglucan Oligosaccharides

In the characterization of AxyA, the intracellular α-xylosidase from Aspergillus oryzae (GH31), isoprimeverose was identified as the preferred substrate over larger xyloglucan oligosaccharides including XXXG (heptasaccharide, Glc₄Xyl₃) and XLLG (nonasaccharide, Glc₄Xyl₃Gal₂) [1]. AxyA hydrolyzes isoprimeverose directly into D-xylose and D-glucose, whereas hydrolysis of XXXG proceeds by releasing only one D-xylose molecule to yield GXXG (Glc₄Xyl₂) [1]. The kinetic preference for the minimal disaccharide unit over complex oligosaccharides demonstrates that isoprimeverose is not merely a degradation intermediate but the kinetically favored catalytic target of this key xyloglucan-degrading enzyme.

α-Xylosidase AxyA Xyloglucan oligosaccharide hydrolysis Substrate preference ranking

Defined Purity Specifications and Standardized Unit Definition for Reproducible Enzyme Assays

Commercially sourced isoprimeverose is supplied with a purity specification of >95% (xyloglucan-derived), with documented long-term stability exceeding 10 years under recommended storage conditions [1]. The Megazyme α-xylosidase (E. coli recombinant, EC 3.2.1.177) unit definition is explicitly calibrated against isoprimeverose: one unit is defined as the amount of enzyme required to release one µmole of xylose per minute from isoprimeverose (10 mg/mL) in Gly-Gly buffer (100 mM, pH 7.0) at 50 °C, with a certified specific activity of 1.8 U/mg protein [2]. This contrasts with generic α-xylosidase preparations that may use the synthetic substrate p-nitrophenyl-α-D-xylopyranoside for activity standardization, introducing potential bias due to differing kinetic efficiencies between natural and synthetic substrates.

Analytical standard Enzyme unit definition Quality control

Isoprimeverose (CAS 534-98-5): Proven Application Scenarios in Xyloglucan Research, Enzyme Screening, and Diagnostic Assay Development


Unambiguous Discrimination of α-Xylosidase from α-Glucosidase Activity in Microbial and Plant Extracts

Crude enzyme extracts often contain both α-glucosidase and α-xylosidase activities. Isoprimeverose, as a substrate exclusively hydrolyzed by α-xylosidases and not by yeast or most fungal α-glucosidases [1], enables specific detection of α-xylosidase without interference from co-occurring α-glucosidases. This binary discrimination is essential for accurate enzyme classification, metagenomic screening, and characterization of novel glycoside hydrolases in plant and microbial systems.

Standardized Substrate for IPase Activity Measurement in Xyloglucan Bioprocessing Quality Control

Isoprimeverose-producing oligoxyloglucan hydrolase (IPase) is a key biocatalyst in xyloglucan degradation for plant biomass conversion and food ingredient processing. The IPase unit can be defined and quantified using isoprimeverose as the release product, with structural recognition validated by the solved IpeA–isoprimeverose co-crystal structure [2][3]. Using isoprimeverose as the reference standard ensures batch-to-batch consistency and accurate activity certification in industrial enzyme preparations.

Preferred Substrate for Recombinant α-Xylosidase (AxyA) Characterization and Mutagenesis Studies

AxyA from Aspergillus oryzae preferentially hydrolyzes isoprimeverose over larger xyloglucan oligosaccharides (XXXG, XLLG) [4]. For structure–function studies, directed evolution campaigns, and inhibitor screening programs targeting GH31 α-xylosidases, isoprimeverose provides the kinetically most efficient substrate, yielding higher signal-to-noise ratios and enabling detection of subtle activity changes in mutant libraries at lower enzyme concentrations.

High-Purity Reference Standard for Xyloglucan Oligosaccharide Microarray and Plant Cell Wall Antibody Profiling

Isoprimeverose (>95% purity, >10-year stability) [5] has been integrated into defined plant oligosaccharide libraries for neoglycoconjugate microarray fabrication, enabling high-throughput profiling of monoclonal antibodies, carbohydrate-binding modules, and cell wall-directed proteins [5]. Its structural homogeneity as a single, defined disaccharide unit avoids the analytical ambiguity inherent in polysaccharide microarrays that contain multiple overlapping epitopes.

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